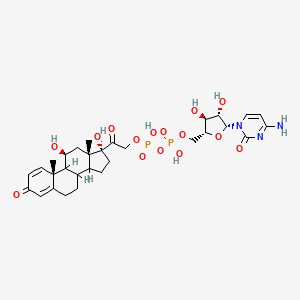

Ara-cdp-prednisolone

Description

Ara-CDP-prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory and immunosuppressive agent. Prednisolone itself is an 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione, with a molecular formula of C₂₁H₂₈O₅ and a molecular weight of 360.45 g/mol . This compound may represent a prodrug formulation designed to improve solubility, bioavailability, or targeted delivery compared to conventional prednisolone preparations.

Properties

CAS No. |

75252-35-6 |

|---|---|

Molecular Formula |

C30H41N3O15P2 |

Molecular Weight |

745.6 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate |

InChI |

InChI=1S/C30H41N3O15P2/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(40,29(18,2)12-19(35)23(17)28)21(36)14-46-50(43,44)48-49(41,42)45-13-20-24(37)25(38)26(47-20)33-10-7-22(31)32-27(33)39/h5,7-8,10-11,17-20,23-26,35,37-38,40H,3-4,6,9,12-14H2,1-2H3,(H,41,42)(H,43,44)(H2,31,32,39)/t17?,18?,19-,20+,23?,24+,25-,26+,28-,29-,30-/m0/s1 |

InChI Key |

BHVHEUQEPAHXLE-DXCUYQCOSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O |

Isomeric SMILES |

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=C[C@]36C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O |

Synonyms |

1(beta)-D-arabinofuranosylcytosine-5'-diphosphate prednisolone ara-CDP-prednisolone P1-(prednisolone-21-yl)-P2-(1-beta-D-arabinofuranosylcytosine-5'-yl)pyrophosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications

Prednisolone derivatives are often modified at the C21 hydroxyl group to alter pharmacokinetics. For example:

- Prednisolone acetate : A C21 acetate ester with enhanced topical potency due to slower hydrolysis .

- Prednisolone sodium phosphate : A water-soluble prodrug with rapid systemic conversion to prednisolone .

- Prednicarbate : A C17-esterified derivative with reduced systemic absorption, used in dermatology .

Pharmacokinetic Profiles

Key pharmacokinetic parameters for Ara-CDP-prednisolone and analogues are summarized below:

| Compound | Bioavailability (%) | Half-life (hrs) | Cmax (ng/mL) | AUC (ng·hr/mL) | Key Metabolic Pathway |

|---|---|---|---|---|---|

| Prednisolone | 80–90 | 2–4 | 150–300 | 1,200–2,500 | Hepatic (CYP3A4) |

| Prednisolone acetate | 70–80 (topical) | 3–5 | N/A | N/A | Esterase-mediated hydrolysis |

| Prednisolone phosphate | >95 | 1–2 | 200–400 | 1,500–3,000 | Alkaline phosphatase hydrolysis |

| This compound | Theoretical: >90 | Theoretical: 4–6 | Theoretical: 250–500 | Theoretical: 2,000–4,000 | Nucleotide cleavage + hepatic CYP3A4 |

Note: Theoretical values for this compound are extrapolated from prodrug analogues .

Anti-inflammatory Efficacy

Studies comparing prednisolone prodrugs highlight differences in tissue-specific efficacy:

- Prednisolone phosphate achieves higher cerebrospinal fluid (CSF) concentrations than prednisolone phthalate, making it preferable for neuroinflammatory conditions (CSF Cmax: 45 ng/mL vs. 20 ng/mL) .

- Prednicarbate shows localized efficacy with minimal systemic exposure, reducing adrenal suppression risks .

This compound’s efficacy would depend on its ability to maintain therapeutic prednisolone levels while minimizing peak-related side effects (e.g., hyperglycemia).

Adverse Effects and Contraindications

Common corticosteroid side effects (e.g., immunosuppression, osteoporosis) are shared across analogues, but formulation-specific risks exist:

- Prednisolone acetate : Linked to elevated intraocular pressure in ophthalmic use .

- This compound: Potential for nucleotide-related toxicity (e.g., mitochondrial dysfunction) requires further study.

Contraindications for all analogues include systemic infections and hypersensitivity reactions .

Clinical and Regulatory Considerations

- Drug Interactions : Prednisolone interacts with CYP3A4 inducers (e.g., rifampicin) and inhibitors (e.g., ketoconazole). This compound may have additional interactions due to nucleotide metabolism pathways .

- Regulatory Status : Prednisolone and its esters are widely approved, but this compound’s development stage remains unclear. Preclinical data would need to address unique toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.